molecular formula C9H14ClN3O B1398436 2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride CAS No. 1220038-52-7

2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride

Cat. No. B1398436
M. Wt: 215.68 g/mol
InChI Key: LBTIVMHHDJIAHO-UHFFFAOYSA-N
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Description

“2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the description of a chemical compound typically includes its molecular formula, structure, and other identifiers.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride”. However, related compounds such as 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized as herbicidal inhibitors2.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, I couldn’t find specific information on the molecular structure of “2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride”.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride”. However, related compounds such as 3-Pyridinemethanol can undergo aerobic photo-oxidation in the presence of catalytic amount of hydrobromic acid to form nicotinic acid3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and refractive index. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride”.


Scientific Research Applications

Chemical Reactions and Synthesis

  • Acetals of Lactams and Acid Amides : This compound can react with enamino diketones to produce cyclic dienediamines. These dienediamines can be further converted into other hydrochloride compounds under specific conditions (Shanazarov et al., 1987).

  • Chemosensor Development : A similar compound has been synthesized and used as an “off–on fluorescence type” chemosensor for Zn2+. This chemosensor showed significant fluorescence enhancement in the presence of Zn2+ and could be used to detect and quantify Zn2+ in living cells and water samples (Park et al., 2015).

  • Synthesis of Pyrimidines, Imidazoles, and Purines : 2-(Substituted amidino)acetamides, including similar compounds, were used in cyclisation with one-carbon-atom reagents to synthesize corresponding pyrimidin-4(3H)-ones, which were then converted into 9-substituted hypoxanthines (Keir & Wood, 1976).

Medicinal Chemistry

  • Synthesis of Anticonvulsants : Derivatives of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are structurally related, have been synthesized and identified for their potential anticonvulsant activities. These compounds showed properties likely responsible for anticonvulsant activities (Camerman et al., 2005).

  • Neonicotinoid Insecticide Development : Acetamiprid, a neonicotinoid insecticide, has a similar N-cyanoacetamidine structure. Studies on its stereochemistry and active conformation have provided insights into its efficacy as an insecticide (Nakayama et al., 1997).

Coordination Chemistry

  • Formation of Coordination Complexes : Acetamidine hydrochloride, a related compound, interacts with 3-ferrocenylmethylidene-2,4-pentanedione to form polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides, indicating potential applications in coordination chemistry (Klimova et al., 2013).

Bioorganic Chemistry

  • Synthesis of Antimicrobial Agents : Novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, structurally similar to the query compound, have been synthesized and showed significant antibacterial and antifungal activities (Zhuravel et al., 2005).

Safety And Hazards

The safety and hazards of a chemical compound refer to its potential risks and dangers during handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride”.


Future Directions

The future directions of a chemical compound refer to potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride”.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional chemist or a reliable database of chemical information.


properties

IUPAC Name

2-(methylamino)-N-(pyridin-3-ylmethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-10-7-9(13)12-6-8-3-2-4-11-5-8;/h2-5,10H,6-7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTIVMHHDJIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1=CN=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-N-(3-pyridinylmethyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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